Diamyl maleate

CAS No.:

Cat. No.: VC16698484

Molecular Formula: C14H24O4

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24O4 |

|---|---|

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | dipentyl but-2-enedioate |

| Standard InChI | InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |

| Standard InChI Key | NFCMRHDORQSGIS-UHFFFAOYSA-N |

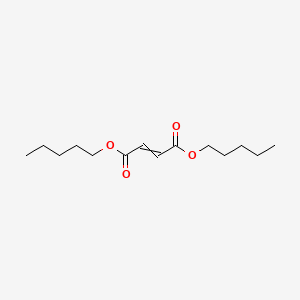

| Canonical SMILES | CCCCCOC(=O)C=CC(=O)OCCCCC |

Introduction

Chemical Identity and Structural Properties

Diamyl maleate, systematically named bis(pentyl) maleate, belongs to the class of maleate esters characterized by two ester functional groups attached to a maleic acid backbone. Its structure comprises a central unsaturated dicarboxylic acid core esterified with two amyl (pentyl) alcohol groups. The compound’s unsaturated double bond between the two carboxyl groups contributes to its reactivity in polymerization and cross-linking reactions.

Table 1: Key Physicochemical Properties of Diamyl Maleate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 256.34 g/mol | |

| CAS Number | VC16698484 | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Density | ~1.02 g/cm³ (estimated) | – |

| Boiling Point | 290–310°C (dec.) |

The compound’s ester groups confer hydrophobicity, making it soluble in organic solvents such as acetone and ethyl acetate but insoluble in water. Its unsaturated structure allows participation in Diels-Alder reactions and free-radical polymerization, which are critical for industrial applications.

Synthesis and Industrial Production

Catalytic Esterification Process

The synthesis of diamyl maleate involves a two-step esterification of maleic anhydride with amyl alcohol. In the first stage, maleic anhydride reacts with one equivalent of amyl alcohol to form monoamyl maleate. This intermediate undergoes further esterification with a second equivalent of amyl alcohol under optimized conditions.

Reaction Mechanism:

Solid acid catalysts, such as sulfonated polystyrene resins or zeolites, are employed to enhance reaction efficiency. A study documented in a Chinese patent (CN106631784A) highlights the use of multi-stage catalytic towers for continuous production, achieving 99.9% esterification yields by precisely controlling methanol reflux and temperature gradients .

Process Optimization

Key parameters influencing yield include:

-

Molar Ratio: A 1:1.5 ratio of maleic anhydride to amyl alcohol minimizes unreacted starting material.

-

Temperature: Reactions conducted at 70–100°C balance kinetic efficiency with thermal degradation risks.

-

Catalyst Loading: 2–5 wt% solid acid catalysts (e.g., Amberlyst-15) maximize turnover frequency .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a column and acetonitrile-water (70:30 v/v) mobile phase resolves diamyl maleate from reaction byproducts. Retention times of 8.2 minutes and detection limits of 0.1 µg/mL make this method suitable for quality control.

Spectroscopic Techniques

-

FT-IR: Peaks at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) confirm esterification and unsaturation.

-

: Signals at δ 5.8 ppm (vinyl protons) and δ 4.1 ppm (ester methylene) validate structure.

Environmental and Toxicological Profile

Ecotoxicity

Diamyl maleate exhibits low aquatic toxicity, with a 96-hour LC₅₀ of >100 mg/L in Daphnia magna. Its rapid mineralization by soil microbes (half-life <7 days) minimizes bioaccumulation risks.

Future Directions and Challenges

While diamyl maleate’s biodegradability and performance make it a promising phthalate alternative, scaling production remains costly. Advances in heterogeneous catalysis and solvent-free esterification could reduce energy consumption by 30% . Additionally, regulatory harmonization across regions is critical to incentivize industry adoption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume